NSC756093
Descripción general
Descripción
NSC 756093 es un compuesto químico conocido por su papel como inhibidor de la interacción proteína-proteína entre la proteína de unión a guanilato 1 (GBP1) y la quinasa serina/treonina Pim-1 . Este compuesto ha mostrado potencial en la mejora de la citotoxicidad inducida por radiación y la inducción de apoptosis y detención del ciclo celular en la fase G2/M en ciertas células cancerosas .
Mecanismo De Acción
NSC 756093 ejerce sus efectos al unirse a la proteína de unión a guanilato 1 y a la quinasa serina/treonina Pim-1, inhibiendo su interacción. Esta inhibición conduce a una mayor citotoxicidad inducida por radiación, inducción de apoptosis y detención del ciclo celular en la fase G2/M en las células cancerosas . Los objetivos moleculares involucrados son GBP1 y Pim-1, y las vías afectadas incluyen aquellas relacionadas con la regulación del ciclo celular y la apoptosis .
Compuestos Similares:
NSC 756093 (SU093): Otro nombre para el mismo compuesto, utilizado en diferentes contextos.
Inhibidores de GBP1: Otros compuestos que inhiben la interacción entre GBP1 y otras proteínas.
Inhibidores de Pim-1: Compuestos que inhiben específicamente la actividad de la quinasa Pim-1.
Singularidad: NSC 756093 es único en su doble inhibición de la interacción GBP1 y Pim-1, lo que lo convierte en una valiosa herramienta en la investigación del cáncer, particularmente en la superación de la resistencia a los medicamentos y la mejora de la eficacia de la radioterapia .
Análisis Bioquímico
Biochemical Properties
NSC756093 interacts with the GBP1 GTPase and prosurvival kinases such as PIM1 . It has been shown to inhibit the GBP1:PIM1 interaction, thereby potentially reverting resistance to paclitaxel . This interaction is maintained both in vitro and in vivo in ovarian cancer cells resistant to paclitaxel .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . In particular, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in human macrophages, the expression of GBP1 in the absence of IFN-γ can lead to cell death and Golgi fragmentation. The presence of this compound can mitigate these effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GBP1 GTPase, inhibiting its interaction with PIM1 . Through bioinformatics, molecular modeling, and mutagenesis studies, the putative this compound binding site has been identified at the interface between the helical and the LG domain of GBP1 . By binding to this site, this compound is able to stabilize a conformation of GBP1 not suitable for binding to PIM1 .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been shown that the compound’s inhibitory effect on the GBP1:PIM1 interaction is maintained in vivo in ovarian cancer cells resistant to paclitaxel .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de NSC 756093 implica la interacción de precursores químicos específicos bajo condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y se detallan en la literatura química especializada .
Métodos de Producción Industrial: La producción industrial de NSC 756093 normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se almacena generalmente a -20°C para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: NSC 756093 principalmente experimenta reacciones de inhibición donde se une a proteínas específicas, inhibiendo su interacción. No suele experimentar reacciones de oxidación, reducción o sustitución en condiciones normales .
Reactivos y Condiciones Comunes: El compuesto es soluble en dimetilsulfóxido (DMSO) y se utiliza a menudo en este disolvente para ensayos biológicos. La inhibición de la interacción GBP1-Pim-1 por NSC 756093 es dependiente de la dosis y significativa a concentraciones nanomolares .
Principales Productos Formados: El producto principal de la reacción que involucra NSC 756093 es el complejo proteico inhibido, donde la interacción entre GBP1 y Pim-1 se interrumpe .
Aplicaciones Científicas De Investigación
NSC 756093 tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar las interacciones proteína-proteína y los efectos de su inhibición.
Biología: Se emplea en ensayos celulares para investigar sus efectos sobre la detención del ciclo celular y la apoptosis.
Comparación Con Compuestos Similares
NSC 756093 (SU093): Another name for the same compound, used in different contexts.
GBP1 Inhibitors: Other compounds that inhibit the interaction between GBP1 and other proteins.
Pim-1 Inhibitors: Compounds that specifically inhibit the activity of the Pim-1 kinase.
Uniqueness: NSC 756093 is unique in its dual inhibition of GBP1 and Pim-1 interaction, making it a valuable tool in cancer research, particularly in overcoming drug resistance and enhancing the efficacy of radiation therapy .
Actividad Biológica
NSC756093 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the GBP1:PIM1 interaction, which plays a significant role in drug resistance in cancer therapy. This article explores the compound's mechanisms, efficacy in various cancer cell lines, and its potential therapeutic applications based on recent research findings.
This compound functions primarily as an inhibitor of the interaction between Guanylate Binding Protein 1 (GBP1) and Proviral Integration Site for Moloney Murine Leukemia Virus 1 (PIM1). This interaction is crucial for the survival signaling pathways that contribute to drug resistance, particularly in ovarian cancer cells resistant to paclitaxel. By inhibiting this interaction, this compound may reverse resistance mechanisms and enhance the efficacy of existing chemotherapeutics.
Binding Site Identification
Through bioinformatics and molecular modeling studies, researchers have identified a putative binding site for this compound at the interface of the helical and LG domains of GBP1. This site is critical for stabilizing a conformation of GBP1 that does not bind to PIM1, thereby disrupting the survival signaling pathway initiated by this interaction .
In Vitro Studies
In a study assessing the biological activity of this compound, it was shown to inhibit the GBP1:PIM1 interaction by approximately 65% at a concentration of 100 nM in SKOV3 ovarian cancer cells. The inhibition was found to be dose-dependent and statistically significant (p < 0.001) compared to control groups .
The compound was also tested across various cell lines from the NCI-60 panel, revealing selective activity against paclitaxel-resistant cells. The results indicated that this compound could potentially be used to treat tumors that exhibit resistance to traditional microtubule-targeting agents like paclitaxel .
Prostate Cancer Research
Further investigations into this compound's effects on prostate cancer cell lines DU145 and PC3 revealed that treatment with 4 µM this compound inhibited cell proliferation and altered energy metabolism pathways. The study utilized real-time imaging and colony formation assays to assess chemosensitivity and growth inhibition, demonstrating that this compound effectively reduces viability in GBP1-expressing cells .
Comparative Analysis
A comparative analysis involving other compounds indicated that while several derivatives exhibited some level of activity against the GBP1:PIM1 interaction, this compound was notably more effective. This specificity highlights its potential as a lead compound for developing new therapeutics targeting drug-resistant cancers .
Data Tables
The following table summarizes key findings from studies involving this compound:
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEJQLRLHKWIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NSC756093 interact with its target, GBP1, and what are the downstream effects of this interaction?
A: this compound binds to a specific site on the GBP1 protein located between its helical and LG domains. [] This binding stabilizes a conformation of GBP1 that prevents its interaction with the PIM1 kinase. [] Consequently, this compound disrupts the GBP1:PIM1 interaction, inhibiting the downstream signaling pathway that normally promotes paclitaxel resistance in cancer cells. [] This disruption potentially allows for the reversal of paclitaxel resistance in these cells. []
Q2: What is the impact of disrupting the GBP1:PIM1 interaction in the context of cancer treatment?
A: The interaction between GBP1 and PIM1 is crucial for cancer cell survival and paclitaxel resistance. [, ] PIM1, a pro-survival kinase, is recruited by GBP1 within the cytoskeleton, leading to the activation of signaling pathways that contribute to drug resistance. [] By disrupting this interaction, this compound effectively inhibits these pro-survival signals, potentially increasing the sensitivity of resistant cancer cells to paclitaxel. [, ] Additionally, research suggests that this compound, by inhibiting the GBP1:PIM1 interaction, can increase organoid death and impede organoid reformation in tumor models. [] This highlights its potential as a therapeutic agent, particularly in cancers exhibiting resistance to traditional chemotherapy drugs like paclitaxel.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.